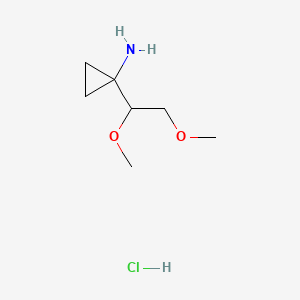![molecular formula C5H10ClN5 B13560270 5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound with the molecular formula C5H9N5·HCl It is known for its unique structure, which includes an azetidine ring and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride typically involves the reaction of azetidine derivatives with tetrazole precursors under specific conditions. One common method includes the use of azetidine-3-methanol and sodium azide in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of azetidine-3-carboxylic acid derivatives.
Reduction: Formation of azetidine-3-methanol derivatives.
Substitution: Formation of various substituted tetrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
- 5-(azetidin-3-yl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride
Uniqueness
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride is unique due to its combination of an azetidine ring and a tetrazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H10ClN5 |
|---|---|
Poids moléculaire |
175.62 g/mol |
Nom IUPAC |
5-(azetidin-3-ylmethyl)-2H-tetrazole;hydrochloride |
InChI |
InChI=1S/C5H9N5.ClH/c1(4-2-6-3-4)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H |
Clé InChI |
MMRSFVOOPOGZHA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)CC2=NNN=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate](/img/structure/B13560232.png)




![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
![6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)

